molecular formula C22H27NO B1607196 [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- CAS No. 58932-13-1

[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-

Cat. No.: B1607196
CAS No.: 58932-13-1
M. Wt: 321.5 g/mol
InChI Key: NJQLLUIPSJLJHY-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- (CAS: 58932-13-1) is a biphenyl derivative featuring a nitrile group at the 4-position and a nonyloxy (C₉H₁₉O) substituent at the 4'-position. Its molecular formula is C₂₂H₂₇NO, with a molecular weight of 321.464 g/mol and a calculated logP value of 7.06, indicating high hydrophobicity . This compound is widely utilized in materials science, particularly in liquid crystal (LC) research, due to its mesomorphic properties and adaptability in molecular design. It also serves as a key intermediate in organic synthesis, enabling the preparation of pharmaceuticals, dyes, and polymers .

Properties

IUPAC Name

4-(4-nonoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-2-3-4-5-6-7-8-17-24-22-15-13-21(14-16-22)20-11-9-19(18-23)10-12-20/h9-16H,2-8,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQLLUIPSJLJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6069294
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
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Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58932-13-1
Record name 4′-(Nonyloxy)[1,1′-biphenyl]-4-carbonitrile
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Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(nonyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
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Record name 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile
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Biological Activity

The compound [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- (CAS Number: 58932-13-1) is a synthetic organic molecule with a molecular formula of C22H27NO and a molecular weight of 321.5 g/mol. This compound has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Basic Information

PropertyValue
Molecular FormulaC22H27NO
Molecular Weight321.5 g/mol
Purity≥95%
Boiling Point467.5 ± 38.0 °C
Density1.02 ± 0.1 g/cm³
FormPowder to crystal
ColorWhite to almost white

Structure

The structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- features a biphenyl core with a carbonitrile group at one end and a nonyloxy group at the other end. This unique arrangement potentially influences its biological interactions.

The biological activity of [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- is primarily attributed to its interaction with various molecular targets within biological systems. Ongoing research aims to elucidate the specific pathways and mechanisms through which this compound exerts its effects.

Pharmacological Studies

Several studies have investigated the pharmacological properties of this compound:

  • Anticancer Activity : Preliminary studies indicate that [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays have shown lower IC50 values compared to other related compounds, suggesting a potential role as an anticancer agent .
  • Neuroprotective Effects : Research has indicated that compounds with similar structures may possess neuroprotective properties by modulating neurotransmitter systems. Further investigation is required to confirm these effects specifically for [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-.
  • Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines. However, more detailed studies are needed to establish this activity conclusively.

Case Studies

A notable case study involved the assessment of the compound's effects on human cancer cell lines. The study reported that treatment with varying concentrations of [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- resulted in significant reductions in cell viability compared to untreated controls. The results are summarized in the following table:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040
10020

This data indicates a dose-dependent response, highlighting the compound's potential as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Alkoxy Chain Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4'-(Methoxy)- C₁ (OCH₃) C₁₄H₁₁NO 209.24 58743-77-4 Shorter chain; higher polarity; used in LC intermediates
4'-(Propoxy)- C₃ C₁₆H₁₅NO 237.30 52709-86-1 Intermediate melting point; biochemical studies
4'-(Pentyloxy)- C₅ C₁₈H₁₉NO 265.35 52364-71-3 Moderate hydrophobicity; polymer synthesis
4'-(Heptyloxy)- C₇ C₂₀H₂₃NO 293.41 52364-72-4 LC applications; mesophase stability
4'-(Octyloxy)- C₈ C₂₁H₂₅NO 307.43 52364-73-5 Drug/dye synthesis; high logP (~6.8)
[4'-(Nonyloxy)-] C₉ C₂₂H₂₇NO 321.46 58932-13-1 High hydrophobicity (logP 7.06); LC elastomers
4'-(Dodecyloxy)- C₁₂ C₂₅H₃₁NO 361.52 57125-50-5 Extreme hydrophobicity; niche LC applications

Trends :

  • Chain Length and Hydrophobicity: Longer alkoxy chains (e.g., nonyl, dodecyl) increase molecular weight and logP, enhancing hydrophobicity and reducing aqueous solubility. This property is critical for liquid crystal applications, where alkyl chain length modulates phase transition temperatures and mesophase stability .
  • Melting Points: Shorter chains (e.g., methoxy, propoxy) exhibit higher melting points due to reduced van der Waals interactions. For example, 4'-methoxy derivatives are solids at room temperature, while nonyloxy analogs may display lower melting points, favoring LC behavior .

Analytical Characterization

  • HPLC Analysis: [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- can be resolved using reverse-phase HPLC (Newcrom R1 column), with retention times correlating with chain length-dependent hydrophobicity .
  • Spectroscopy : ¹H/¹³C NMR and IR data (e.g., ν~2220 cm⁻¹ for nitrile stretch) are consistent across analogs, with shifts observed in alkoxy proton regions depending on chain length .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
Reactant of Route 2
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[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-

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